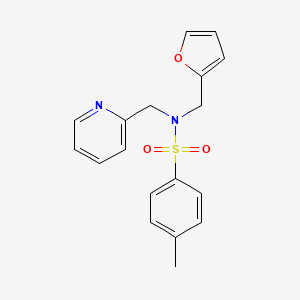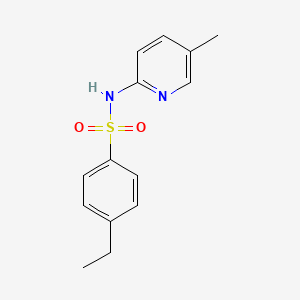
1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazines. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain, which leads to an increase in serotonin levels. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine may help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been reported to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that regulate mood and behavior. 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
実験室実験の利点と制限
1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotoninergic system. It is also relatively easy to synthesize and has a long shelf life. However, 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several potential future directions for research on 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of new 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine's potential as a therapeutic agent for the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine could be studied for its potential as a tool for studying the role of the serotoninergic system in various physiological and pathological conditions.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods involves the reaction of 2-fluoroaniline with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine.
科学的研究の応用
1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including depression, anxiety, and schizophrenia. 1-(3-chlorobenzyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential as a tool for studying the central nervous system, particularly the serotoninergic system.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDRURNLGLVCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5270171 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)
![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![5-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-(3-fluorophenyl)pyridine](/img/structure/B5680998.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)